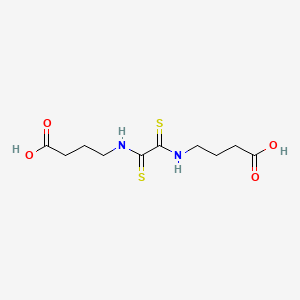
N,N'-Bis(3-carboxypropyl) dithiooxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-carboxypropyl)ethanebisthioamide is an organosulfur compound with the molecular formula C10H16N2O4S2 and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes two carboxypropyl groups attached to an ethanebisthioamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-carboxypropyl)ethanebisthioamide typically involves the reaction of dithiooxamide with 3-bromopropionic acid under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3-carboxypropyl)ethanebisthioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-carboxypropyl)ethanebisthioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carboxypropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-carboxypropyl)ethanebisthioamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithiooxamide: A related compound with similar sulfur-containing functional groups.
N,N’-Bis(2-hydroxyethyl)ethanebisthioamide: Another derivative with hydroxyethyl groups instead of carboxypropyl groups.
Uniqueness
N,N’-Bis(3-carboxypropyl)ethanebisthioamide is unique due to its carboxypropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63904-88-1 |
|---|---|
Molekularformel |
C10H16N2O4S2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-[[2-(3-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S2/c13-7(14)3-1-5-11-9(17)10(18)12-6-2-4-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
InChI-Schlüssel |
CCQRMRYGYNHBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CNC(=S)C(=S)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


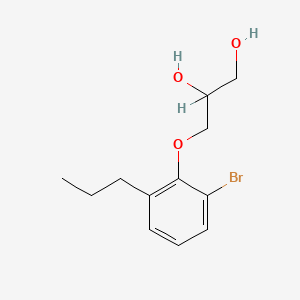
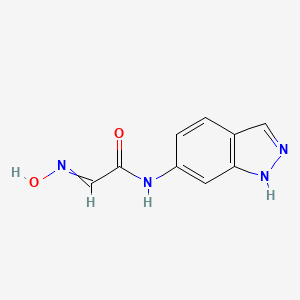

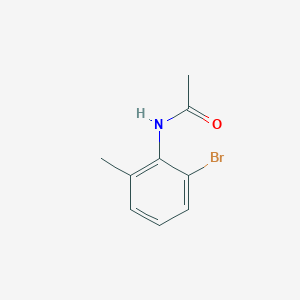
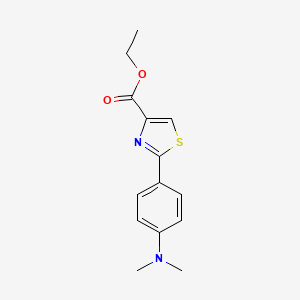
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
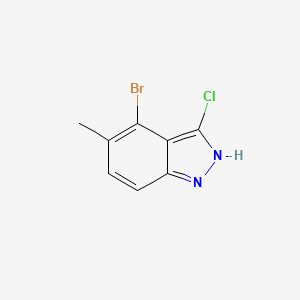
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
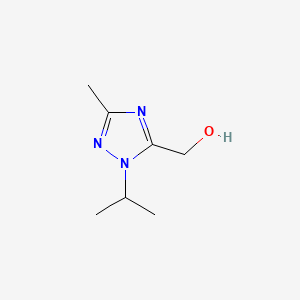
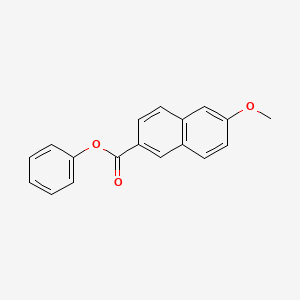
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
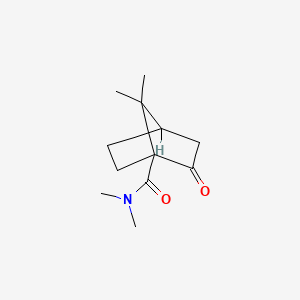
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
